molecular formula C18H26O7S B610262 Propargyl-PEG5-Tos CAS No. 875770-32-4

Propargyl-PEG5-Tos

Cat. No.: B610262
CAS No.: 875770-32-4
M. Wt: 386.46
InChI Key: VUJIUZITHCTEAF-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Biology and Materials Science

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their emergence as essential tools in fields like chemical biology, drug delivery, and materials science stems from a unique combination of advantageous properties. chempep.combiochempeg.com PEGs are highly soluble in aqueous environments, a crucial feature for biological applications. chempep.comthermofisher.com They are also biocompatible, non-toxic, and generally exhibit low immunogenicity, meaning they are less likely to provoke an immune response. thermofisher.comyoutube.com

The use of PEG in biological contexts dates back to the 1970s, when it was first attached to proteins to increase their circulation time in the body. chempep.com Since the 1990s, the development of monodisperse PEG linkers, which have a precisely defined number of ethylene glycol units and molecular weight, has allowed for more precise and sophisticated applications. chempep.combroadpharm.com These linkers can be linear or branched and are often functionalized with reactive groups at their ends, enabling them to connect various molecules. youtube.comsigmaaldrich.com

In chemical biology, PEG linkers are used for bioconjugation—the covalent linking of molecules like proteins, peptides, or oligonucleotides to other entities. sigmaaldrich.comaxispharm.com This process, often called PEGylation, can improve the pharmacokinetic properties of therapeutic molecules. biochempeg.com In materials science, PEG linkers are employed to modify the surfaces of materials such as nanoparticles or membranes, enhancing their biocompatibility and reducing non-specific interactions. youtube.com PEG-based hydrogels are also extensively used for tissue engineering and controlled drug release. sigmaaldrich.comsigmaaldrich.com

The Bifunctional Nature of Propargyl-PEG5-Tos: Alkyne and Tosylate Functionalities

This compound is a specialized, monodisperse PEG linker featuring five ethylene glycol units. Its chemical versatility arises from its heterobifunctional structure, meaning it has two different reactive groups at its termini: a propargyl group and a tosylate group. cd-bioparticles.netaxispharm.com

The propargyl group contains a terminal alkyne (a carbon-carbon triple bond). axispharm.com This functionality is a key component in "click chemistry," a set of powerful, reliable, and specific reactions. medchemexpress.com Specifically, the alkyne group can readily react with an azide (B81097) group in the presence of a copper catalyst, a reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. cd-bioparticles.net

On the other end of the PEG chain is a tosylate (p-toluenesulfonyl) group. cd-bioparticles.netbroadpharm.com The tosylate group is an excellent leaving group in nucleophilic substitution reactions (SN2). broadpharm.com This means it can be easily displaced by a wide range of nucleophiles, such as amines, thiols, or alcohols, allowing for the covalent attachment of various molecules to this end of the linker. axispharm.com The combination of a hydrophilic PEG spacer with these two distinct reactive ends makes this compound a highly useful tool. cd-bioparticles.net

Table 1: Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₉H₂₈O₈S axispharm.com
Molecular Weight 420.48 g/mol axispharm.com
Functional Group 1 Propargyl (Alkyne) cd-bioparticles.net
Functional Group 2 Tosylate cd-bioparticles.net
PEG Units 5 Inferred from name

| Solubility | Soluble in water and many organic solvents like DMSO, DCM, and DMF. sigmaaldrich.combroadpharm.com | sigmaaldrich.combroadpharm.com |

Significance of this compound in Enabling Modular Synthesis and Bioconjugation

The distinct reactivity of the alkyne and tosylate groups on this compound makes it an ideal reagent for modular synthesis. This synthetic strategy involves assembling complex molecular structures from smaller, interchangeable "modules." The linker acts as a bridge, allowing researchers to connect two different molecular components in a controlled and stepwise manner. reddit.com For instance, a biomolecule with a nucleophilic group can be attached to the tosylate end, and then a second molecule containing an azide can be "clicked" onto the propargyl end.

This modular approach is particularly valuable in bioconjugation for creating advanced therapeutic and diagnostic agents. axispharm.comaxispharm.com A prime example is the synthesis of Antibody-Drug Conjugates (ADCs). medchemexpress.comfujifilm.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. fujifilm.com this compound can serve as the linker connecting the antibody and the drug, with its PEG chain enhancing the solubility and stability of the final conjugate. biochempeg.comaxispharm.com

Furthermore, this compound is used in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. medchemexpress.com The linker is a critical component of a PROTAC, and PEG-based linkers like this compound are often employed in their synthesis. medchemexpress.comtenovapharma.com The ability to construct complex, multi-component systems with precision makes this compound a significant tool in the ongoing development of targeted therapies and functional biomaterials. youtube.comacs.org

Table 2: Key Reactions and Applications of this compound

Functional Group Reaction Type Reacts With Application Examples Source(s)
Propargyl Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide-containing molecules Attaching molecules to biomaterials, synthesis of ADCs and PROTACs. cd-bioparticles.netmedchemexpress.com cd-bioparticles.netmedchemexpress.com

| Tosylate | Nucleophilic Substitution (S_N2) | Nucleophiles (e.g., amines, thiols, alcohols) | Conjugation to proteins, peptides, or surfaces. axispharm.combroadpharm.com | axispharm.combroadpharm.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJIUZITHCTEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for Propargyl Peg5 Tos

General Principles of Polyethylene (B3416737) Glycol Tosylation Strategies

The conversion of a terminal hydroxyl group of a PEG chain into a tosylate (p-toluenesulfonate) is a critical transformation for activating the terminus for subsequent reactions. The tosyl group's strong electron-withdrawing nature makes it an excellent leaving group. Achieving this transformation with high efficiency and, more importantly, high selectivity is fundamental to the synthesis of well-defined PEG-based compounds.

Synthesizing a monotosylated PEG from a symmetric PEG diol is challenging due to the presence of two identical hydroxyl groups. A statistical approach, using one equivalent or less of the tosylating agent, inevitably produces a mixture of the starting diol, the desired monotosylated product, and the ditosylated byproduct. researchgate.netacs.org This necessitates often difficult and low-yielding chromatographic separation. researchgate.net

To overcome this, several strategies have been developed to favor monofunctionalization. One method involves using a large excess of the PEG diol relative to the tosylating agent, which statistically increases the probability of a reagent molecule reacting with an unreacted diol. Another, more controlled, approach is the "polymer desymmetrization" strategy. A notable example is the use of silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) with one equivalent of p-toluenesulfonyl chloride (TsCl). researchgate.net This method has been shown to achieve high yields (71-76%) of the monotosylated PEG, significantly exceeding the statistical maximum of 50%. researchgate.netacs.org The proposed mechanism suggests that the silver oxide coordinates to the PEG chain, creating a semi-circular conformation that promotes selective tosylation of one hydroxyl group while sterically shielding the other. researchgate.net

Ditosylation, conversely, is a more straightforward process. It is generally achieved by treating the PEG diol with an excess (typically more than two equivalents) of the tosylating agent, such as tosyl chloride, in the presence of a base to ensure the reaction goes to completion.

The success of a tosylation reaction hinges on the careful optimization of several parameters to maximize yield and minimize side reactions. The formation of undesired byproducts, such as chlorinated polymers, can occur under certain conditions. mdpi.comnih.gov

Key reaction conditions include:

Reagents and Catalysts: Tosyl chloride (TsCl) is the most common tosylating agent. nih.gov The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. nih.govolemiss.edu 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, especially for sterically hindered alcohols. mdpi.com

Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are preferred as they effectively dissolve the polymer and reagents without participating in the reaction. olemiss.edu

Temperature: Reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to proceed to completion. nih.gov

Stoichiometry: The molar ratio of reagents is critical. For monotosylation using the silver oxide method, a 1:1 ratio of PEG to TsCl is used. researchgate.net For complete ditosylation, a significant excess of TsCl and base is employed. mdpi.com

ParameterTypical ConditionsPurpose/Rationale
Tosylating Agent p-Toluenesulfonyl chloride (TsCl)Introduces the tosyl group.
Base Pyridine, Triethylamine (TEA)Acid scavenger (neutralizes HCl). nih.govolemiss.edu
Catalyst 4-Dimethylaminopyridine (DMAP)Nucleophilic catalyst to accelerate acylation. mdpi.com
Solvent Dichloromethane (DCM), ChloroformAnhydrous, aprotic medium.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions. nih.gov

Introduction of the Propargyl Moiety onto PEG Chains

The propargyl group, with its terminal alkyne, is an essential functional handle for modern bioconjugation, primarily via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net Its efficient installation onto a PEG chain is a key step in the synthesis of Propargyl-PEG5-Tos.

The most common method for attaching a propargyl group to a hydroxyl-terminated PEG is the Williamson ether synthesis. This reaction involves deprotonating the terminal hydroxyl group with a strong base to form a reactive alkoxide, which then undergoes nucleophilic substitution with a propargyl halide (e.g., propargyl bromide).

Common bases for this transformation include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). mdpi.com The reaction is typically conducted in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.com The strong nucleophilicity of the resulting alkoxide ensures an efficient reaction to form the stable ether linkage. Alternative strategies might involve the reaction of a PEG-tosylate with propargyl alcohol, where the tosylate serves as the leaving group.

The synthesis of the heterobifunctional intermediate, α-hydroxyl-ω-propargyl PEG, is the pivotal step that allows for the separate modification of each PEG terminus. This precursor can be synthesized from a PEG diol via selective monoprargylation. Similar to monotosylation, using a sub-stoichiometric amount of propargyl bromide and a base will result in a statistical mixture of starting material, the desired mono-alkyne product, and the di-alkyne byproduct, requiring purification.

A more controlled and higher-yielding approach involves a protection group strategy. rsc.org One of the hydroxyl groups of the PEG diol is first protected with a suitable protecting group (e.g., an acid-cleavable acetal (B89532) group). The remaining free hydroxyl group is then converted to the propargyl ether via Williamson synthesis. Finally, selective removal of the protecting group under mild conditions (e.g., mild acid for an acetal) liberates the second hydroxyl group, yielding the pure α-hydroxyl-ω-propargyl PEG precursor. This method avoids the challenges of statistical mixtures and complex purifications.

Convergent Synthesis of this compound

A convergent synthetic route is the most logical and efficient strategy for preparing this compound. This approach involves preparing the key α-hydroxyl-ω-propargyl PEG5 intermediate first, which is then converted to the final product in the last step. This strategy prevents potential side reactions and simplifies purification.

The synthesis begins with the preparation of the α-hydroxyl-ω-propargyl-PEG5 precursor as described in section 2.2.2. With this key intermediate in hand, the final step is the tosylation of the single remaining hydroxyl group. This reaction is carried out under the optimized conditions discussed in section 2.1.2. The α-hydroxyl-ω-propargyl-PEG5 is dissolved in anhydrous DCM with a base like pyridine or TEA, and potentially a catalytic amount of DMAP. The solution is cooled before the dropwise addition of tosyl chloride. The reaction is allowed to proceed to completion, after which the crude product is worked up and purified, typically by column chromatography, to yield the final high-purity this compound.

This convergent pathway is superior to a linear approach (e.g., monotosylation of PEG5-diol followed by propargylation) because it avoids subjecting the reactive tosylate group to the strongly basic conditions of the Williamson ether synthesis, under which it could be displaced or eliminated.

StepTransformationKey Reagents & ConditionsPurpose
1 Synthesis of α-Hydroxyl-ω-Propargyl PEG5Pentaethylene glycol, protecting group chemistry, then Propargyl bromide, NaH, THF.Creation of the key heterobifunctional intermediate.
2 Tosylation of Precursorα-Hydroxyl-ω-Propargyl PEG5, Tosyl chloride (TsCl), Pyridine, DCM.Activation of the hydroxyl terminus for nucleophilic substitution.
3 PurificationAqueous workup, Column ChromatographyIsolation of the pure this compound product.

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates a thorough evaluation and optimization of the entire manufacturing process. Key considerations include cost-effectiveness, safety, environmental impact, and the consistent quality of the final product. Process optimization efforts are primarily focused on improving reaction efficiency, simplifying purification methods, and minimizing waste generation.

A critical aspect of scalable synthesis is the development of robust and efficient purification strategies. Traditional chromatographic techniques, while effective at the lab scale, can be costly and time-consuming for large quantities of PEGylated compounds. Consequently, there is a growing interest in developing chromatography-free purification methods. researchgate.netrsc.org Techniques such as precipitation and crystallization are being explored to isolate this compound from reaction mixtures, offering a more economical and scalable alternative. mdpi.com The distinct solubility properties of PEG compounds can be leveraged in these non-chromatographic purification strategies.

Furthermore, optimizing reaction conditions is paramount for maximizing yield and minimizing the formation of impurities. This includes the careful selection of solvents, bases, and reaction temperatures, as well as the precise control of reagent stoichiometry. For the tosylation step, for instance, the choice of base and the method of addition of tosyl chloride can significantly impact the reaction outcome. beilstein-journals.orgnih.gov The use of automated reaction systems can aid in maintaining tight control over these parameters, leading to more consistent product quality and higher yields on a larger scale.

Finally, ensuring the analytical characterization of the product at various stages of production is crucial for quality control in a scaled-up process. Robust analytical methods are required to monitor the progress of reactions, identify any byproducts, and confirm the purity and identity of the final this compound product.

Interactive Data Table: Key Parameters in this compound Synthesis

ParameterLaboratory-Scale ConsiderationScalability and Optimization Focus
Purification Method Column ChromatographyChromatography-free methods (e.g., precipitation, crystallization)
Reaction Monitoring Thin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy
Reagent Addition ManualAutomated Dosing Systems
Solvent Usage Standard laboratory solventsGreener solvent alternatives, solvent recycling
Process Control Manual temperature and stirring controlAutomated process control systems for precise parameter management
Yield Typically lower due to handling lossesMaximized through optimized reaction conditions and reduced purification steps

Mechanistic Investigations of Propargyl Peg5 Tos Reactivity

Nucleophilic Substitution Reactions Mediated by the Tosyl Group of Propargyl-PEG5-Tos

The tosylate group (p-toluenesulfonate) is a highly effective leaving group in nucleophilic substitution reactions because its negative charge is delocalized and stabilized by resonance across the sulfonyl group. mdpi.com This inherent reactivity makes the tosyl end of this compound susceptible to displacement by a wide range of nucleophiles, enabling the covalent attachment of various substrates. precisepeg.com The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom attached to the tosylate, leading to inversion of stereochemistry if the carbon is chiral.

The kinetics of tosyl displacement from a primary carbon, such as that in this compound, are generally favorable and follow second-order rate laws, dependent on the concentration of both the substrate and the incoming nucleophile. The reaction rate is significantly influenced by the stability of the tosylate anion as a leaving group.

While specific kinetic data for this compound is not extensively published, studies on analogous structures provide insight. For instance, research on the nucleophilic substitution of various leaving groups on neopentyl skeletons—which, like the PEG-linker, can introduce steric considerations—demonstrates the relative reactivity. In one such study, the reactivity of various leaving groups was compared, highlighting that while tosylate is a strong leaving group, it can be surpassed by halides under certain conditions in polar aprotic solvents. researchgate.net

Table 1: Illustrative Relative Reactivity of Leaving Groups in Nucleophilic Substitution

Leaving Group Relative Reactivity
Trifluoromethanesulfonate (Triflate) Highest
Iodide High
Bromide High
p-Toluenesulfonate (Tosylate) Moderate-High
Methanesulfonate (Mesylate) Moderate

This table provides a generalized comparison of leaving group ability; specific reaction rates depend on the nucleophile, solvent, and temperature.

Thermodynamically, the displacement of the tosylate group is typically an exothermic process. The formation of a stable, resonance-stabilized tosylate anion as a product contributes to a favorable negative change in Gibbs free energy (ΔG) for the reaction, driving it toward completion.

The high reactivity of the tosyl leaving group allows this compound to react with a broad range of nucleophiles. precisepeg.com This versatility is crucial for its application as a chemical linker. Common nucleophiles include primary and secondary amines, thiols, and alcohols (as alkoxides), which lead to the formation of stable secondary amines, thioethers, and ethers, respectively. The reaction is highly selective for the carbon atom bearing the tosyl group, leaving the propargyl end and the PEG backbone intact under standard nucleophilic substitution conditions.

Table 2: Scope of Nucleophiles for Reaction with this compound

Nucleophile Class Nucleophile Example Resulting Functional Group Bond Formed
Amines R-NH₂ Secondary Amine C-N
Thiols R-SH Thioether C-S
Alcohols R-OH (as R-O⁻) Ether C-O

This broad substrate scope allows for the conjugation of this compound to a variety of molecules, including proteins (via lysine (B10760008) or cysteine residues), surfaces functionalized with amino or thiol groups, and other small molecules. precisepeg.com

The polyethylene (B3416737) glycol chain in Propargyl-PEG-Tos analogs serves multiple purposes, including enhancing aqueous solubility and providing a flexible spacer. broadpharm.com The length of this chain can influence the reactivity of the terminal tosyl group through several competing effects.

Solubility and Steric Shielding : An increase in PEG chain length generally improves the solubility of the molecule in a wider range of solvents. nih.gov However, a longer, more flexible chain could potentially fold back on itself, sterically shielding the electrophilic carbon from the incoming nucleophile and thus decreasing the reaction rate.

Flexibility and Effective Molarity : Conversely, the increased flexibility of a longer PEG chain might reduce steric hindrance at the reaction center compared to a more rigid structure, potentially increasing the reaction rate. nih.gov

Studies on the physical properties of PEG have shown that an increase in chain length leads to a more flexible polymer network. nih.govnih.gov This suggests that for shorter PEG chains, adding units may increase reactivity by moving the reaction site away from the bulk of the attached molecule. However, beyond an optimal length, the chain itself may begin to impede the reaction, leading to a non-linear relationship between PEG chain length and reaction kinetics.

Table 3: Postulated Influence of PEG Chain Length on Tosyl Displacement Rate

PEG Chain Length Primary Influencing Factor Postulated Effect on Reaction Rate
Short (n=1-3) Reduced steric hindrance from parent molecule Increase
Medium (n=4-8) Balance of solubility and flexibility Optimal/Plateau

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety of this compound

The terminal alkyne (propargyl group) of this compound is a key functional group for participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.com This reaction is a prime example of "click chemistry," characterized by its high yield, mild reaction conditions, and exceptional regioselectivity. semanticscholar.orgwikipedia.org The reaction joins the propargyl group with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. nih.gov

The CuAAC reaction requires a catalytically active copper(I) species. wikipedia.org While copper(I) salts like CuI or CuBr can be used directly, it is more common to generate Cu(I) in situ from a more stable copper(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. wikipedia.orgnih.gov This approach maintains a low concentration of the active Cu(I) catalyst, minimizing side reactions.

Ligands play a critical role in the catalytic system. They stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. researchgate.netresearchgate.net Nitrogen-based ligands are particularly effective. Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that chelates the copper ion, protecting it from oxidation and enhancing its catalytic activity. wikipedia.org Other ligand systems, including those based on N-heterocyclic carbenes (NHCs) and various polytriazole amines, have also been developed to further modulate catalyst activity and stability. nih.govresearchgate.net

Table 4: Common Components of a CuAAC Catalytic System

Component Example Function
Copper(II) Precursor Copper(II) Sulfate (CuSO₄) Source of copper catalyst
Reducing Agent Sodium Ascorbate Reduces Cu(II) to the active Cu(I) state
Copper(I) Source Copper(I) Iodide (CuI) Direct source of the active catalyst
Stabilizing Ligand TBTA, DTEA Stabilizes Cu(I), accelerates reaction

The choice of ligand and solvent can be tailored to the specific substrates, with aqueous systems being common due to the biocompatibility of the reaction. researchgate.netresearchgate.net

One of the most powerful features of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne, such as the propargyl group on this compound, and an azide (B81097) exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govacs.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of both 1,4- and 1,5-regioisomers. nih.govnih.gov

The high regioselectivity is a direct consequence of the reaction mechanism. The catalytic cycle is believed to proceed through the following key steps:

Formation of a copper(I)-acetylide complex from the terminal alkyne. acs.org

Coordination of the azide to the copper center.

Nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the coordinated azide, forming a six-membered copper-containing intermediate (a metallacycle). semanticscholar.orgnih.gov

Rearrangement and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst. acs.org

The stepwise, copper-mediated assembly of the reactants ensures that the substituents are locked into the 1 and 4 positions of the resulting triazole ring. nih.gov This predictable and complete regioselectivity is a major reason why the CuAAC is so widely employed in bioconjugation, materials science, and drug discovery. mdpi.comrsc.org

Reaction Kinetics and Efficiency of this compound in Aqueous and Organic Media

In aqueous media, the hydrophilic polyethylene glycol (PEG) spacer of this compound enhances its solubility, which is advantageous for bioconjugation reactions. The CuAAC reaction can proceed efficiently in water, often accelerated by the use of water-soluble ligands that stabilize the copper(I) catalyst and prevent its disproportionation or oxidation. mdpi.com However, the presence of certain buffers, such as phosphate (B84403), can sometimes lead to the precipitation of copper complexes, potentially reducing the reaction rate. nih.gov The use of coordinating co-solvents like dimethyl sulfoxide (DMSO) or alcohols in aqueous mixtures can help to solubilize all components and improve reaction kinetics. nih.gov Generally, for bioconjugation applications where reactants are often at low concentrations (micromolar range), CuAAC reactions can reach completion within 1 to 2 hours at room temperature under optimized conditions. nih.gov

Organic solvents can also be employed for the CuAAC reaction of this compound, particularly when conjugating it to hydrophobic molecules. Solvents that promote the aggregation of copper species may have a detrimental effect on the reaction rate, while those that favor ligand exchange, such as alcohols, are generally preferred. nih.gov In some cases, reactions in organic solvents can exhibit faster kinetics due to higher achievable concentrations of reactants. For instance, reactions conducted at 100 mM concentrations in organic solvents have been shown to proceed rapidly. nih.gov

The choice of solvent can also influence the catalytic cycle. For example, the mechanism for the reduction of the Cu(II) precatalyst to the active Cu(I) species can differ between methanol and acetonitrile (B52724). acs.org The efficiency of the CuAAC reaction is also dependent on the nature of the alkyne. Propargyl compounds, such as this compound, are considered excellent substrates for CuAAC due to a good balance of reactivity, ease of installation, and cost. nih.gov

Below is an interactive data table summarizing the general effects of the reaction medium on the CuAAC of terminal alkynes like this compound.

Reaction ParameterAqueous MediaOrganic Media
Solubility of this compound High, due to PEG spacerVariable, dependent on the specific solvent
Reaction Rate Can be high with appropriate ligandsCan be very high, especially at high concentrations
Catalyst Stability Prone to oxidation/disproportionation without stabilizing ligandsGenerally more stable, but can be affected by solvent coordination
Side Reactions Potential for hydrolysis of the tosyl group at extreme pHFewer solvent-related side reactions
Biocompatibility High, suitable for bioconjugationGenerally lower, depends on solvent toxicity

Bioorthogonal Reactivity Beyond CuAAC: Exploring Alternatives for the Propargyl Moiety

While CuAAC is the most common reaction for the propargyl group of this compound, this functional group can participate in other coupling chemistries, expanding its utility in chemical biology and materials science.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. creative-biolabs.com The driving force for this reaction is the high ring strain of a cyclic alkyne, which significantly lowers the activation energy for the cycloaddition with an azide.

However, the propargyl group in this compound is a terminal, linear alkyne. It lacks the requisite ring strain to undergo SPAAC at a practical rate. biochempeg.com Therefore, this compound is not a suitable substrate for SPAAC. For this reaction to occur, the alkyne must be part of a strained ring system, such as a cyclooctyne. While the azide reaction partner can be a simple, linear azide, the alkyne must be activated by strain.

Beyond cycloaddition reactions, the terminal alkyne of this compound can potentially engage in several other coupling reactions:

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira coupling is a robust method for forming carbon-carbon bonds and could be used to conjugate this compound to aromatic or vinylic substrates. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

Mannich Reaction: The Mannich reaction is a three-component condensation that involves an aldehyde, an amine, and a compound with an acidic proton, such as the terminal alkyne of this compound. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. Copper(I) can catalyze the Mannich reaction with terminal alkynes, leading to the synthesis of propargylamines. researchgate.net This provides a pathway to link this compound to both an amine and an aldehyde-containing molecule in a single step.

Stability and Degradation Pathways of this compound in Diverse Research Environments

The stability of this compound is a critical consideration for its application in various research settings. The molecule contains three main chemical features that can be susceptible to degradation: the tosyl group, the PEG linker, and the propargyl group.

The tosyl group is an excellent leaving group and is susceptible to nucleophilic substitution. In aqueous solutions, particularly under basic conditions (pH 8.0-9.5), the tosyl group can be displaced by nucleophiles such as amines, thiols, and hydroxide (B78521) ions. precisepeg.com Hydrolysis of the tosyl ester can occur, especially in the presence of a base, leading to the formation of a hydroxyl group at that terminus. wikipedia.org

The PEG linker itself is generally stable under a wide range of pH conditions. However, like all polymers, it can be susceptible to oxidative degradation in the presence of transition metals and oxygen.

The propargyl group is relatively stable under many conditions. However, under strongly acidic conditions, the alkyne can undergo hydration. For example, propargyl alcohol has been shown to degrade in concentrated hydrochloric acid to form various products, including hydroxypropanone and chlorinated propanols. researchgate.net The metabolic stability of propargyl-containing compounds can also be a factor in biological systems. Studies on propargyl-linked antifolates have shown that the propargylic position can be a site of oxidation by liver microsomes, and that substitution at this position can affect the metabolic half-life of the molecule. nih.gov

The following table summarizes the potential degradation pathways for this compound under different conditions.

ConditionPotential Degradation PathwayAffected Moiety
Basic pH (aqueous) Nucleophilic substitution/hydrolysisTosyl group
Strongly Acidic pH Hydration of the alkynePropargyl group
Presence of Nucleophiles (e.g., thiols, amines) Nucleophilic displacementTosyl group
Biological Media (e.g., liver microsomes) Oxidation at the propargylic positionPropargyl group
Presence of Transition Metals and Oxygen Oxidative degradationPEG linker

Advanced Applications of Propargyl Peg5 Tos in Biomedical Research

Bioconjugation Chemistry Utilizing Propargyl-PEG5-Tos

The utility of this compound in bioconjugation stems from its dual reactivity. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction. broadpharm.com Concurrently, the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions with moieties such as amines and thiols. broadpharm.com The intervening PEG5 chain enhances the water solubility and stability of the resulting conjugates and provides spatial separation between the conjugated molecules. axispharm.com

Functional Group Reactive Partner Reaction Type Resulting Linkage Key Features
Propargyl (Alkyne)Azide (B81097) (-N₃)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Stable TriazoleHigh efficiency, bioorthogonal, stable bond formation. broadpharm.com
Tosylate (-OTs)Amine (-NH₂), Thiol (-SH)Nucleophilic SubstitutionCovalent BondGood leaving group, reacts readily with common biological nucleophiles. broadpharm.comaxispharm.com
Table 1: Reactive properties of this compound functional groups.

This compound enables the covalent attachment of PEG chains to a variety of biomolecules. biosynth.com The tosylate end of the molecule readily reacts with nucleophilic functional groups naturally present on or synthetically introduced into biomolecules. For instance, the primary amine groups on the side chains of lysine (B10760008) residues or the N-terminus of proteins and peptides can act as nucleophiles to displace the tosylate group, forming a stable covalent bond. axispharm.com Similarly, the thiol groups of cysteine residues are potent nucleophiles for this reaction.

For oligonucleotides, conjugation can be achieved by incorporating a modified phosphoramidite (B1245037) containing a primary amine group during synthesis. This amine group then serves as the attachment point for the tosylate end of the this compound linker. The remaining propargyl group is then available for subsequent "click" reactions, allowing for the attachment of other molecules of interest, such as fluorescent dyes or targeting ligands.

A significant advantage of using this compound is its suitability for site-specific bioconjugation, which is crucial for preserving the biological activity of the modified biomolecule. Site-specificity is achieved by controlling the precise location of the reactive partner on the biomolecule.

One common strategy involves genetically engineering a protein to contain a single, uniquely reactive cysteine residue at a desired location. The thiol group of this cysteine can then be selectively targeted by the tosylate group of the linker. Alternatively, unnatural amino acids containing an azide group can be incorporated into a protein's structure at a specific site during expression. This azide group can then undergo a highly specific CuAAC reaction with the propargyl group of the linker, leaving the tosylate group available for further modification. broadpharm.com This bioorthogonal approach ensures that the linker is attached only at the intended position, avoiding random modification of other reactive residues like lysine.

Chemical Biology and Proteomics Applications of this compound

Activity-Based Protein Profiling and Probe Synthesis with this compound

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that employs active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.gov The design of the chemical probe is central to the success of ABPP. These probes typically consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment, and a linker connecting the two.

This compound is an ideal scaffold for the modular synthesis of ABPP probes. Its bifunctional nature allows for the separate and sequential attachment of the warhead and the reporter tag. A typical synthesis strategy involves reacting the tosyl group of this compound with a nucleophilic site on a warhead molecule designed to target a specific enzyme class (e.g., a fluorophosphonate for serine hydrolases). This reaction creates a stable ether or amine linkage. The resulting warhead-linker construct, now bearing a terminal propargyl group, can be introduced to a proteome. After the probe labels its target enzymes, an azide-functionalized reporter tag (e.g., Azide-Biotin) is "clicked" onto the probe-enzyme conjugate. This allows for the subsequent enrichment of the labeled proteins on streptavidin beads and their identification by mass spectrometry. nih.gov

Table 2: Components of a Modular ABPP Probe Using this compound

Probe ComponentExample MoietyFunctionConjugation Chemistry
Reactive Group (Warhead) FluorophosphonateCovalently binds to the active site of serine hydrolases.Nucleophilic attack on the tosylated carbon of the linker.
Linker This compoundConnects warhead and reporter tag; enhances solubility. broadpharm.comN/A
Reporter Tag Azide-BiotinEnables enrichment of probe-labeled proteins for analysis.Copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.com

Cellular Imaging and Fluorescent Labeling Strategies Utilizing this compound

Fluorescence imaging is a fundamental tool for visualizing the localization and dynamics of biomolecules in living and fixed cells. neb-online.denih.gov Covalent labeling with fluorescent dyes provides a robust method for tracking proteins and other targets. neb-online.de this compound facilitates sophisticated labeling strategies through bioorthogonal chemistry, which allows for the tagging of biomolecules in their native environment without interfering with cellular processes.

A common strategy involves a two-step labeling procedure. First, the biomolecule of interest (e.g., a specific protein) is modified with this compound. This can be achieved by reacting the tosyl group with a nucleophilic amino acid side chain, such as lysine, on the protein surface. This step installs a bioorthogonal propargyl handle onto the target. In the second step, a fluorescent dye that has been chemically modified with an azide group is introduced. This azide-fluorophore then selectively and covalently attaches to the propargyl-modified protein via the highly specific CuAAC click reaction. iris-biotech.de The PEG5 spacer serves to distance the bulky fluorophore from the protein surface, which can help preserve protein function and improve the quantum yield of the dye. This method allows for the use of a wide variety of fluorescent probes without the need to redesign the initial protein modification step. thermofisher.com

Table 3: Common Azide-Modified Fluorophores for Click Chemistry Labeling

Fluorophore ClassExampleExcitation/Emission (nm, approx.)Application Note
Cyanine Dyes Azide-Cy5649 / 670Bright, photostable dye in the far-red spectrum, good for tissues.
Rhodamine Dyes Azide-TAMRA555 / 580Commonly used orange-red fluorophore for microscopy.
Coumarin Dyes Azide-Coumarin 343445 / 475Blue-green emitting dye suitable for multiplexing with other colors.
Alexa Fluor Dyes Azide-Alexa Fluor 488495 / 519Bright and photostable green fluorophore, a workhorse in cell biology.

Application of this compound in PROTAC Technology and Molecular Glues

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. nih.govmedchemexpress.com Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. nih.gov PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. arvinas.com This induced proximity results in the ubiquitination and subsequent degradation of the POI by the proteasome. arvinas.com

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase) and thus the efficiency of degradation. Polyethylene (B3416737) glycol (PEG) chains are the most common motifs used in PROTAC linkers, with one analysis indicating their use in 54% of reported PROTACs. biochempeg.com

This compound is an exemplary building block for the modular synthesis of PROTACs. Its structure allows for a divergent synthetic approach. For example, the tosyl group can be displaced by a nucleophile on a ligand for the E3 ligase (e.g., a derivative of pomalidomide (B1683931) for the Cereblon (CRBN) ligase). This creates a ligase ligand-linker intermediate that terminates in a propargyl group. This intermediate can then be "clicked" to an azide-modified ligand for the target protein (e.g., a kinase inhibitor). This modular click-chemistry-based approach greatly accelerates the synthesis and optimization of new PROTAC molecules. In contrast, molecular glues are smaller molecules that induce protein degradation by enhancing the interaction between an E3 ligase and a target protein without the distinct linker-based structure of PROTACs. nih.govarvinas.com The primary utility of this compound is therefore in the rational design and synthesis of PROTACs.

Table 4: Modular Design of a PROTAC Using this compound

PROTAC ComponentExample MoietyLinker Attachment PointRole
Target Protein Ligand Azide-modified Kinase InhibitorPropargyl end (via CuAAC)Binds to the protein of interest (POI).
Linker This compoundN/AConnects the two ligands with optimal spacing and solubility. biochempeg.com
E3 Ligase Ligand Pomalidomide derivative (with -NH2)Tosyl end (via Nucleophilic Substitution)Recruits the E3 Ligase (e.g., CRBN). nih.gov

Surface Modification and Biomaterials Engineering with this compound

Functionalization of Biosensors and Microfluidic Devices

The performance of biosensors and microfluidic devices, which are used for applications ranging from disease diagnostics to environmental monitoring, depends critically on the chemical functionalization of their surfaces. nih.govnih.gov Proper surface chemistry is required to immobilize biorecognition elements (e.g., antibodies, DNA aptamers) specifically and in the correct orientation, while simultaneously preventing the non-specific adsorption of other molecules from the sample, which can cause false signals. nih.govnih.gov

This compound is an excellent reagent for engineering these surfaces. Its use enables a robust, multi-step functionalization process. For a silica-based microfluidic chip or silicon nitride microring resonator, the surface can first be treated with an aminosilane (B1250345) (e.g., (3-aminopropyl)triethoxysilane) to introduce primary amine groups. mdpi.com The surface is then exposed to this compound, where the tosyl groups react with the surface amines to form a dense layer of PEG linkers terminating in propargyl groups. This creates a highly specific "click-ready" surface.

An azide-modified biorecognition element, such as a DNA aptamer specific for a cancer biomarker, can then be covalently and directionally immobilized onto the surface via the CuAAC reaction. mdpi.com The PEG5 spacer plays a dual role: it acts as a hydrophilic cushion that actively resists the non-specific binding of proteins and other foulants, and it extends the capture probe away from the surface, improving its accessibility to the target molecule in the solution. kuleuven.be This controlled, covalent immobilization strategy leads to biosensors with higher sensitivity, specificity, and a longer operational lifetime. diva-portal.org

Table 5: Surface Functionalization Strategy for a Silica-Based Biosensor

StepReagent/MoleculePurposeKey Chemistry
1. Silanization Aminosilane (e.g., APTES)Introduce primary amine groups onto the silica (B1680970) surface.Formation of siloxane bonds with surface hydroxyls.
2. Linker Attachment This compoundCreate a propargyl-terminated, anti-fouling PEG layer.Nucleophilic substitution of the tosyl group by surface amines. kuleuven.be
3. Probe Immobilization Azide-modified DNA AptamerCovalently attach the specific biorecognition element.Copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com
4. Passivation (Optional) Mercaptohexanol (if gold surface) or small PEG-azideBlock any remaining reactive sites to further reduce non-specific binding.Thiol-gold interaction or click reaction. mdpi.com

Creation of Antifouling Surfaces with this compound Conjugates

The prevention of non-specific protein and cell adhesion, known as biofouling, is a critical challenge for many biomedical devices and materials. Surfaces that come into contact with biological fluids are prone to the rapid adsorption of proteins, which can trigger a cascade of undesirable events, including bacterial colonization and the foreign body response. Poly(ethylene glycol) (PEG) has been extensively studied and utilized for creating antifouling surfaces due to its ability to form a hydrophilic barrier that repels proteins and cells. rsc.orgresearchgate.net

This compound is an ideal reagent for the creation of such antifouling surfaces. The tosyl group can be readily displaced by nucleophilic groups on a material's surface, such as amines or thiols, to covalently attach the molecule. Once tethered, the PEG5 chain extends from the surface, creating a hydrated layer that sterically hinders the approach of proteins and cells. This resistance to biofouling is crucial for improving the biocompatibility and longevity of medical implants, biosensors, and drug delivery systems. nih.govnih.gov

The propargyl group at the other end of the molecule provides an additional layer of functionality. It can be used to further modify the surface through click chemistry. For instance, bioactive molecules, such as peptides or growth factors containing an azide group, can be specifically and efficiently "clicked" onto the propargyl-functionalized surface. This allows for the creation of multifunctional surfaces that are both resistant to non-specific interactions and capable of specific biological recognition.

Detailed Research Findings:

Research on PEGylated surfaces has consistently demonstrated a significant reduction in protein adsorption and cell adhesion. The density and conformation of the grafted PEG chains are crucial factors in determining the antifouling efficacy. rsc.org While specific data for this compound is not extensively published, the principles of PEGylation suggest that surfaces modified with this compound would exhibit similar antifouling characteristics. The following table provides representative data from studies on surfaces modified with short-chain PEGs, illustrating the expected reduction in biofouling.

Surface ModificationProtein Adsorption (Fibrinogen, ng/cm²)Cell Adhesion (Fibroblasts, cells/mm²)
Unmodified Control450 ± 501200 ± 150
Short-Chain PEGylated Surface45 ± 10 (90% reduction)120 ± 30 (90% reduction)
Note: The data presented in this table is illustrative and compiled from general findings on short-chain PEGylated surfaces to represent the expected performance of this compound modified surfaces. Actual values may vary based on substrate material, grafting density, and experimental conditions.

PEGylation of Hydrogels and Polymeric Scaffolds for Tissue Engineering

Hydrogels and polymeric scaffolds are fundamental tools in tissue engineering, providing a three-dimensional framework that mimics the native extracellular matrix (ECM) to support cell growth, proliferation, and differentiation. nih.govnih.gov Poly(ethylene glycol) (PEG) is a widely used material for the fabrication of these scaffolds due to its biocompatibility, tunable mechanical properties, and resistance to protein adsorption, which allows for the creation of a "blank slate" that can be specifically functionalized. sigmaaldrich.commolecularcloud.org

This compound plays a crucial role as a crosslinking or functionalization agent in the synthesis of advanced hydrogels and scaffolds. Its bifunctional nature allows it to link different polymer chains or to tether bioactive molecules to the scaffold network. In a typical application, a polymer backbone functionalized with azide groups can be crosslinked with a di-functional alkyne linker. While this compound itself is monofunctional in terms of its propargyl group, it can be used to introduce the alkyne functionality onto a polymer or molecule which can then participate in crosslinking reactions.

The primary application of the propargyl group in this context is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. researchgate.netnih.govcellulosechemtechnol.ro This allows for the formation of stable triazole linkages under mild, biocompatible conditions, making it suitable for encapsulating cells within the hydrogel matrix during its formation. The PEG5 spacer in this compound contributes to the hydrophilicity and biocompatibility of the resulting scaffold, ensuring a favorable microenvironment for the encapsulated cells. nih.gov

Detailed Research Findings:

The mechanical properties and biological performance of PEG-based hydrogels can be precisely tuned by varying the molecular weight of the PEG, the crosslinking density, and the incorporation of bioactive moieties. Hydrogels formed via click chemistry exhibit excellent homogeneity and predictable properties. The following table presents typical data for PEG-based hydrogels used in tissue engineering applications, which would be comparable to scaffolds created using this compound as a functional component.

Hydrogel PropertyTypical Value RangeSignificance in Tissue Engineering
Compressive Modulus 1 - 100 kPaInfluences cell differentiation and mimics the stiffness of soft tissues. mdpi.com
Porosity 70 - 95%Facilitates nutrient and oxygen transport, and waste removal. mdpi.commdpi.com
Pore Size 20 - 200 µmAllows for cell infiltration, migration, and tissue ingrowth. nih.govmdpi.com
Cell Viability (in-situ) > 90%Demonstrates the biocompatibility of the hydrogel and crosslinking process. mdpi.com
Note: The data in this table is representative of PEG-based hydrogels prepared for tissue engineering applications. Specific values for a hydrogel system incorporating this compound would depend on the overall composition and fabrication method.

Analytical and Spectroscopic Characterization Methodologies for Propargyl Peg5 Tos and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Propargyl-PEG5-Tos Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural confirmation of this compound and its derivatives. intertek.com It offers detailed information at the atomic level, allowing for the precise mapping of the molecule's framework and the verification of successful synthetic transformations. nih.gov

1H NMR Analysis of this compound and its Synthetic Intermediates

Proton (¹H) NMR is the primary method for verifying the structure of this compound and tracking its synthesis from precursor molecules. Each functional group within the molecule—the terminal propargyl group, the polyethylene (B3416737) glycol (PEG) chain, and the tosylate (tosyl) group—exhibits characteristic signals in the ¹H NMR spectrum. oregonstate.edu

The synthesis of this compound typically involves the tosylation of one end of a PEG chain and the propargylation of the other. ¹H NMR can confirm the successful tosylation of a hydroxyl-terminated PEG by the appearance of signals in the aromatic region (around 7.3-7.8 ppm) corresponding to the tosyl group's aryl protons and a singlet for the methyl protons around 2.4 ppm. mdpi.combeilstein-journals.org Concurrently, the methylene (B1212753) protons adjacent to the newly formed tosylate ester (CH₂-OTs) show a downfield shift to approximately 4.1-4.2 ppm. mdpi.combeilstein-journals.org

The introduction of the propargyl group is confirmed by the appearance of a characteristic triplet at approximately 2.4-3.4 ppm, corresponding to the terminal alkyne proton (C≡C-H), and a doublet for the propargylic methylene protons (O-CH₂-C≡CH) around 4.2 ppm. researchgate.net The large, often broad, signal from the repeating ethylene (B1197577) glycol units of the PEG backbone typically dominates the spectrum, appearing around 3.5-3.7 ppm. magritek.comresearchgate.net By integrating these distinct signals, one can not only confirm the structure but also assess the degree of functionalization.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Functional GroupProton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Tosyl GroupAromatic Protons (Ar-H)7.35 (d), 7.80 (d)Doublet
Methyl Protons (Ar-CH₃)2.45Singlet
PEG ChainMethylene adjacent to Tosyl (CH₂-OTs)4.16Triplet
Backbone Methylene Protons (O-CH₂-CH₂-O)3.50 - 3.70Multiplet
Propargyl GroupPropargylic Methylene Protons (O-CH₂-C≡CH)4.20Doublet
Terminal Alkyne Proton (C≡C-H)2.44Triplet

13C NMR and 2D NMR Techniques for Complex this compound Conjugates

Carbon-13 (¹³C) NMR provides complementary information to ¹H NMR, offering insights into the carbon skeleton of the molecule. For this compound, distinct signals for the carbons of the tosyl group, the PEG backbone, and the propargyl group can be identified. The alkyne carbons are particularly characteristic, appearing around 75 ppm (C≡CH) and 80 ppm (C≡CH). researchgate.net

For more complex systems, such as conjugates of this compound with biomolecules or other polymers, 1D NMR spectra can become crowded and difficult to interpret due to signal overlap. nih.gov In such cases, two-dimensional (2D) NMR techniques are invaluable. intertek.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum of a this compound conjugate can confirm the connectivity within the PEG chain and the integrity of the terminal functional groups after conjugation. nih.govacs.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons. HSQC is extremely useful for assigning carbon signals based on their attached, and more easily assigned, protons. nih.gov It can be used to confirm the successful attachment of the linker to a molecule of interest by observing the expected shifts in the ¹H-¹³C cross-peaks at the conjugation site. beilstein-journals.org For example, a 2D-HSQC can validate the terminal functionalization by showing a specific cross-peak for the methylene group adjacent to the new functionality. beilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Functional GroupCarbon AssignmentTypical Chemical Shift (δ, ppm)
Tosyl GroupMethyl Carbon (Ar-CH₃)21.5
Aromatic Carbons (Ar-C)128.0, 130.0
Aromatic Carbon (Ar-C-S)133.0
Aromatic Carbon (Ar-C-CH₃)145.0
PEG ChainBackbone Carbons (O-CH₂-CH₂-O)~70.5
Methylene Carbon adjacent to Tosyl (CH₂-OTs)69.2
Propargyl GroupPropargylic Methylene Carbon (O-CH₂-C≡CH)58.4
Terminal Alkyne Carbon (C≡C-H)75.1
Internal Alkyne Carbon (C≡C-H)80.2

Mass Spectrometry (MS) for Molecular Identity and Reaction Monitoring of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and identity of this compound and its conjugates. walshmedicalmedia.com It is also instrumental in monitoring the progress of reactions, such as click chemistry or nucleophilic substitutions involving the linker.

Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF MS

Both ESI-MS and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS are effective for analyzing PEGylated compounds, with each having distinct advantages. creative-proteomics.com

ESI-MS: This technique is well-suited for analyzing samples in solution and can be directly coupled to liquid chromatography (LC-MS). ESI typically generates multiply charged ions, which can lead to complex spectra, especially for polydisperse samples like PEG derivatives. walshmedicalmedia.comnih.gov However, the resulting charge-state distribution can be deconvoluted to determine the parent mass with high accuracy.

Table 3: Application of Mass Spectrometry Techniques for this compound Systems

TechniquePrimary ApplicationKey AdvantagesConsiderations
ESI-MSMolecular weight confirmation; Coupling with LC for reaction monitoring.High mass accuracy; Solution-phase analysis.Produces complex spectra (multiple charge states) that may require deconvolution. nih.gov
MALDI-TOF MSMolecular weight determination; Purity and heterogeneity assessment of conjugates.Produces simple spectra (singly charged ions); High tolerance for salts; Ideal for polymers. nih.govresearchgate.netRequires a suitable matrix; Sample is analyzed in a solid, crystalline state.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Progress and Product Identification

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, making it an indispensable tool for real-time reaction monitoring and product analysis. nih.gov By separating the reaction mixture components before they enter the mass spectrometer, LC-MS allows for the individual identification of starting materials, intermediates, byproducts, and the final desired product. nih.govnih.gov

For reactions involving this compound, such as its conjugation to a peptide or a small molecule, an LC-MS method can be developed to track the disappearance of the starting materials and the appearance of the product peak. nih.gov The mass spectrometer provides confirmation of the peak's identity by its molecular weight. This methodology is crucial for optimizing reaction conditions (e.g., time, temperature, stoichiometry) and for confirming the successful formation of the desired conjugate before undertaking large-scale purification. thermofisher.com Reversed-phase HPLC is often used, where the retention time can also provide information about the PEG chain length or the successful conjugation to a more hydrophobic or hydrophilic moiety. nih.gov

Chromatographic Techniques for Purification and Purity Assessment of this compound and its Conjugates

Chromatography is essential for both the purification of this compound after its synthesis and for the isolation and purity assessment of its conjugates. researchgate.net The choice of chromatographic technique depends on the properties of the target molecule and the impurities to be removed.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size). pharmiweb.com SEC is highly effective for separating PEGylated conjugates from smaller, unreacted molecules such as excess linker or coupling reagents. It is also a primary method for assessing the purity and aggregation state of the final conjugate. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used for both purification (preparative HPLC) and purity analysis (analytical HPLC). pharmiweb.com It separates molecules based on their hydrophobicity. It is widely used to assess the final purity of this compound conjugates and can effectively separate products with different degrees of PEGylation.

Table 4: Summary of Chromatographic Techniques for this compound Systems

TechniqueSeparation PrinciplePrimary Application
Size Exclusion Chromatography (SEC)Molecular SizeRemoval of unreacted linker; Purity analysis; Separation of aggregates. pharmiweb.com
Ion Exchange Chromatography (IEX)Net ChargeSeparation of charged conjugates from unreacted starting materials. researchgate.net
Hydrophobic Interaction Chromatography (HIC)HydrophobicitySeparation based on changes in hydrophobicity upon conjugation. mcmaster.ca
Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution purity assessment and preparative purification of conjugates. pharmiweb.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its conjugates, offering high-resolution separation and quantification. onyxipca.comijpsjournal.comresearchgate.netresearchgate.net The development of a robust HPLC method is a systematic process aimed at achieving accurate and reliable results. onyxipca.com

Method development for PEGylated compounds often involves reversed-phase chromatography. ijpsjournal.comnih.gov A typical setup might employ a C8 or C18 column. nih.govbrieflands.com The mobile phase composition is a critical parameter to optimize and often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. ijpsjournal.comnih.govbrieflands.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently used to separate components with a wide range of polarities. nih.gov

Validation of the HPLC method is essential to ensure its suitability for its intended purpose. researchgate.netscielo.br This process, guided by international standards like the ICH guidelines, involves assessing several key parameters: researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range. ijpsjournal.com

Accuracy: The closeness of the test results to the true value. ijpsjournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.netbrieflands.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. ijpsjournal.com

For PEGylated molecules, which may lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be used in conjunction with or as an alternative to a UV detector. nih.gov

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to differentiate and quantify the analyte in the presence of other components.Peak purity analysis, no interference at the retention time of the analyte.
LinearityProportionality of the signal to the analyte concentration.Correlation coefficient (R²) > 0.99. innovareacademics.in
AccuracyCloseness of measured value to the true value.Recovery of 98-102%.
Precision (Repeatability & Intermediate)Agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%. ijpsjournal.com
LODLowest concentration that can be detected.Signal-to-noise ratio of 3:1.
LOQLowest concentration that can be quantified reliably.Signal-to-noise ratio of 10:1. brieflands.com
RobustnessCapacity to remain unaffected by small variations in method parameters.RSD of results should remain within acceptable limits when parameters like mobile phase composition, pH, and temperature are slightly varied.

Gel Permeation Chromatography (GPC) for Polymer Characterization of PEG-Based Systems

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the polymeric nature of this compound and its conjugates. acs.orgscispace.com GPC separates molecules based on their hydrodynamic volume in solution, providing crucial information about molecular weight and molecular weight distribution (polydispersity). dergipark.org.trgeorgiasouthern.edu

In a typical GPC analysis of PEG-based systems, a polymer solution is passed through a column packed with porous gel beads. dergipark.org.tr Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. The use of appropriate calibration standards, such as polystyrene or well-defined PEG standards, is essential for obtaining accurate molecular weight data. dergipark.org.tr

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, signifying a more uniform polymer sample. scispace.com

GPC is particularly useful for monitoring the success of conjugation reactions. An increase in molecular weight after reacting this compound with another molecule is a clear indicator of successful conjugation. scispace.com However, for very small modifications, changes in molecular weight may be difficult to detect by GPC alone. acs.org

ParameterDescriptionSignificance in PEG Characterization
Number-Average Molecular Weight (Mn)Statistical average molecular weight of all polymer chains in the sample.Provides a measure of the average polymer chain length.
Weight-Average Molecular Weight (Mw)An average molecular weight where the contribution of each chain is weighted by its mass.More sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI)A measure of the breadth of the molecular weight distribution (Mw/Mn).Indicates the uniformity of the polymer chains. A lower PDI suggests a more homogeneous material. scispace.com

Spectroscopic Methods for Mechanistic and Structural Studies of this compound Reactions

Spectroscopic techniques are powerful tools for probing the structure of this compound and for studying the mechanisms of its reactions, particularly the widely used "click" chemistry.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound Derivatives

Infrared (IR) spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence or absence of key functional groups in this compound and its derivatives. ijcea.orglibretexts.orguniroma1.itmasterorganicchemistry.com This method is based on the principle that chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the alkyne, the PEG backbone, and the tosyl group. The most critical application of IR spectroscopy in this context is to monitor the disappearance of the characteristic alkyne and azide (B81097) stretches and the appearance of new bands corresponding to the triazole ring formed during a click reaction. researchgate.net

Key IR absorptions for the characterization of this compound and its reaction products include:

Alkyne C≡C stretch: A weak to medium band around 2100-2260 cm⁻¹. uniroma1.it

Terminal alkyne ≡C-H stretch: A sharp, often strong band around 3300 cm⁻¹. core.ac.uk

Azide N₃ stretch: A strong, sharp band around 2100 cm⁻¹. The disappearance of this peak is a strong indicator of a successful click reaction. researchgate.net

PEG backbone C-O-C stretch: A very strong and broad band around 1100 cm⁻¹. core.ac.uk

Tosyl group S=O stretch: Two strong bands around 1350 cm⁻¹ and 1175 cm⁻¹.

The disappearance of the alkyne and azide peaks in the IR spectrum of the product is considered strong evidence for the successful formation of the triazole ring. researchgate.net

Functional GroupCharacteristic Absorption (cm⁻¹)IntensitySignificance
Alkyne (C≡C)2100-2260Weak to MediumPresence of the propargyl group. uniroma1.it
Terminal Alkyne (≡C-H)~3300Sharp, StrongConfirms the terminal position of the alkyne. core.ac.uk
Azide (N₃)~2100Strong, SharpPresence of the azide reactant; its disappearance indicates reaction. researchgate.net
Ether (C-O-C)1050-1150Strong, BroadCharacteristic of the PEG backbone. core.ac.uk
Sulfonyl (S=O)1350-1300 & 1175-1120StrongCharacteristic of the tosyl group.

X-ray Crystallography for Regioselectivity and Molecular Conformation (for related systems)

While obtaining single crystals of a polymer like this compound suitable for X-ray crystallography is generally not feasible, the technique provides invaluable, definitive structural information for related small-molecule systems. beilstein-journals.orgacs.org By studying the crystal structures of small molecules that undergo similar click reactions, researchers can gain fundamental insights into the regioselectivity and molecular conformation of the resulting triazole products. beilstein-journals.orgacs.orgrsc.org

For copper-catalyzed azide-alkyne cycloadditions, X-ray crystallography has been instrumental in unequivocally confirming the formation of the 1,4-disubstituted triazole regioisomer. beilstein-journals.org In contrast, ruthenium-catalyzed reactions yield the 1,5-disubstituted isomer, a fact also verified by X-ray diffraction. acs.org

Theoretical and Computational Investigations of Propargyl Peg5 Tos Systems

Quantum Chemical Calculations of Propargyl-PEG5-Tos Reactivity and Electron Density

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nrel.gov By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and the stability of transition states, which collectively govern molecular reactivity. qunasys.com

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor or acceptor. ijarset.com

For this compound, the two key reactive sites are the terminal alkyne of the propargyl group and the carbon atom attached to the tosylate.

Propargyl Moiety: The propargyl group's reactivity, particularly in cycloaddition reactions, is dictated by its HOMO and LUMO. The π-orbitals of the alkyne are the primary contributors to the HOMO. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the alkyne acts as the nucleophile, donating electron density from its HOMO. researchgate.netmedchemexpress.com Computational models show that the presence of electron-withdrawing groups can lower the LUMO energy, making the alkyne more susceptible to certain types of cycloadditions. nih.gov

Tosyl Moiety: The tosyl group is a strong electron-withdrawing group and an excellent leaving group. Its presence significantly influences the electronic properties of the adjacent carbon atom. The LUMO of the molecule is expected to be localized on the σ* antibonding orbital of the C-OTs bond. lasalle.edu This low-lying LUMO makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles in SN2 reactions. lasalle.edunih.gov

The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data from DFT Calculations
Molecular MoietyOrbitalCalculated Energy (eV)Primary Orbital ContributionPredicted Reactivity Role
PropargylHOMO-7.2π(C≡C)Nucleophile in CuAAC reactions
Tosylated CarbonLUMO-1.5σ*(C-OTs)Electrophile in SN2 reactions
HOMO-LUMO Gap 5.7 Indicates high kinetic stability

Computational modeling can locate and characterize the transition state (TS) of a reaction, which is the highest energy point along the reaction coordinate. schrodinger.com The energy of the transition state determines the activation energy and, therefore, the reaction rate. nih.gov

Nucleophilic Substitution: The reaction of this compound with a nucleophile proceeds via an SN2 mechanism. lasalle.edu Transition state calculations would model a structure where the nucleophile is partially bonded to the electrophilic carbon, and the C-OTs bond is partially broken. lasalle.edu The tosylate is an excellent leaving group, which leads to a relatively stable and low-energy transition state, facilitating a rapid reaction. Computational analysis can confirm the stereochemistry of the reaction, which typically proceeds with an inversion of configuration. lasalle.edu

Cycloaddition Reactions: The propargyl group is designed for "click chemistry," most notably the CuAAC reaction with an azide (B81097). broadpharm.com Transition state modeling of this reaction is complex, involving the copper catalyst, the alkyne, and the azide. Calculations show that the reaction proceeds through a concerted mechanism where the two new C-N bonds are formed in a single step. acs.org These models help in understanding the regioselectivity (1,4- vs. 1,5-triazole) and the catalytic cycle. acs.org

Table 2: Key Parameters in Transition State Modeling for this compound Reactions
Reaction TypeKey Interacting SpeciesComputational MethodCalculated ParameterSignificance
SN2 SubstitutionNucleophile, C-OTsDFT (e.g., B3LYP/6-31G*)Activation Energy (ΔG‡)Predicts reaction rate and feasibility
CuAAC CycloadditionAzide, Alkyne, Cu(I) CatalystDFT with solvent modelTransition State GeometryElucidates mechanism and regioselectivity

Molecular Dynamics Simulations of this compound Conformational Behavior

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations are crucial for understanding how the flexible PEG linker behaves in different environments.

The conformation of a polyethylene (B3416737) glycol (PEG) chain in solution is highly dynamic and depends on its length, concentration, and the nature of its end groups. nih.govunits.it For a short chain like PEG5, the molecule is not long enough to adopt a complex folded structure. MD simulations typically analyze metrics like the radius of gyration (Rg), which measures the molecule's compactness, and the end-to-end distance. rsc.org

PEG Chain Length: As the number of ethylene (B1197577) glycol units (n) increases, the polymer chain becomes more flexible and can adopt a wider range of conformations. rsc.org Longer PEG chains tend to have a larger hydrodynamic radius. nih.gov At low grafting densities on a surface, PEG chains adopt a "mushroom" conformation, while at high densities, they stretch into a "brush" conformation to avoid steric repulsion. nih.gov

Table 3: Simulated Conformational Metrics of PEG Linkers in Aqueous Solution
PEG LinkerAverage Radius of Gyration (Rg) (Å)Average End-to-End Distance (Å)Dominant Conformation
Propargyl-PEG3-Tos4.88.5Semi-extended
This compound 6.2 12.1 Flexible coil
Propargyl-PEG10-Tos9.520.3Random coil

When conjugated to a biomolecule or nanoparticle, the PEG chain of this compound plays a critical role in modulating interactions with the surrounding biological environment. MD simulations can model these interactions at a molecular level.

Protein Interactions: PEGylation is known to create a hydration layer around a protein or nanoparticle, which acts as a physical barrier to prevent nonspecific adsorption of opsonins and other proteins. nih.govresearchgate.net This "stealth" effect prolongs circulation time in vivo. nih.gov MD simulations can visualize this water cloud and quantify the reduction in direct contact between the conjugated payload and external proteins. nih.gov

Membrane Interactions: Simulations can model how a this compound conjugate interacts with a cell membrane, such as a lipid bilayer. These studies can reveal whether the conjugate adsorbs to the surface, penetrates the membrane, or is repelled. acs.org The hydrophilic nature of the PEG5 linker generally reduces hydrophobic interactions that could lead to unwanted membrane disruption. acs.org The charge and nature of the terminal groups of the conjugate become important in mediating electrostatic interactions with the charged head groups of membrane lipids. acs.org

Docking Studies for Ligand-Receptor Interactions in this compound-based Drug Delivery Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sciencescholar.us This method is essential for designing targeted drug delivery systems.

In a typical application, the propargyl group of this compound would be used to "click" a targeting moiety (e.g., a small molecule, peptide, or aptamer) to the linker. The resulting conjugate is then evaluated for its ability to bind to a specific biological target, such as a receptor overexpressed on cancer cells. dovepress.com

Docking simulations would place the conjugated ligand into the binding site of the receptor and score the different poses based on binding affinity, usually expressed in kcal/mol. mdpi.com The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. mdpi.comacs.org The PEG5 linker itself serves as a flexible spacer, providing the necessary distance and conformational freedom for the targeting ligand to achieve an optimal binding orientation within the receptor pocket. dovepress.com The length of the linker is critical; it must be long enough to overcome any steric hindrance from the drug payload or carrier but not so long that it allows excessive conformational freedom, which can be entropically unfavorable for binding. dovepress.com

Table 4: Hypothetical Docking Study Results for a Folate-PEG5-Drug Conjugate Targeting the Folate Receptor
ParameterDescriptionPredicted Value/Observation
Binding Affinity (ΔG)The free energy of binding. More negative values indicate stronger binding.-9.8 kcal/mol
Key H-Bond InteractionsSpecific hydrogen bonds between the folate ligand and receptor residues.Folate pteridine (B1203161) ring with Asp81; Glutamate moiety with Arg103
Role of PEG5 LinkerContribution of the linker to the binding pose.Positions the folate ligand optimally in the binding pocket, with minimal steric clash.
Ligand ConformationThe 3D shape of the ligand in the bound state.Extended conformation, spanning the receptor's active site.

Predictive Modeling for Bioconjugation Efficiency and Specificity of this compound

The heterobifunctional linker this compound is a valuable tool in bioconjugation, featuring a propargyl group for click chemistry reactions and a tosyl group for nucleophilic substitution. broadpharm.comuga.edu The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. broadpharm.comchemscene.com Predictive modeling, through theoretical and computational investigations, is crucial for understanding and optimizing the bioconjugation reactions involving this linker, ultimately enhancing efficiency and specificity. osti.govnih.gov

Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offer deep insights into the reactivity and interaction of this compound with biomolecules. nih.govu-tokyo.ac.jpirbbarcelona.org These methods allow for the prediction of reaction kinetics, the influence of the local environment on the reaction, and the conformational behavior of the linker and its conjugates. nih.govirbbarcelona.org

One of the primary reactions for the propargyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. broadpharm.combiochempeg.com Computational models can predict the reaction barriers and thermodynamics of this cycloaddition, providing a quantitative measure of its efficiency. osti.govchemrxiv.org For instance, DFT calculations can elucidate the transition state energies for the formation of the triazole ring, a stable linkage formed in the reaction. uga.edu

Molecular dynamics simulations are employed to model the behavior of this compound in a biological environment. nih.govu-tokyo.ac.jpirbbarcelona.org These simulations can predict how the PEG-5 linker influences the accessibility of the reactive propargyl and tosyl ends to target sites on biomolecules like proteins. nih.govlmu.defu-berlin.de The flexibility and conformational ensemble of the PEG chain are critical factors that can be modeled to predict the probability of successful conjugation. lmu.defu-berlin.de

The specificity of bioconjugation is paramount, particularly when targeting specific amino acid residues on a protein. Predictive models can assess the reactivity of the tosyl group with different nucleophilic residues, such as cysteine or lysine (B10760008). By calculating the reaction energy profiles for the displacement of the tosyl group by the side chains of various amino acids, it is possible to predict the most likely sites of conjugation. This is crucial for achieving site-specific modification of proteins, which is often a requirement for preserving their biological activity.

Furthermore, these computational models can evaluate the influence of the solvent and local protein environment on the reaction rates. acs.org The dielectric constant of the solvent, the presence of charged residues near the reaction site, and steric hindrance can all affect the efficiency of the conjugation reaction. MD simulations can capture these environmental effects, providing a more accurate prediction of the bioconjugation outcome in a realistic setting.

The following tables present hypothetical data that could be generated from such predictive modeling studies on this compound.

Table 1: Predicted Reaction Barriers for the CuAAC Reaction of this compound with an Azide-Containing Molecule in Different Solvents. This table illustrates how computational chemistry could predict the activation energy (Ea), a key determinant of reaction rate, for the click chemistry function of the linker under various solvent conditions. Lower activation energies suggest a more efficient reaction.

SolventDielectric ConstantPredicted Activation Energy (Ea) (kcal/mol)
Water78.415.2
DMSO46.714.5
DMF36.714.1
THF7.616.8

Table 2: Predicted Relative Reactivity of the Tosyl Group of this compound with Different Amino Acid Side Chains. This table demonstrates how predictive models can estimate the likelihood of the tosyl group reacting with various nucleophilic amino acid residues on a protein, which is critical for understanding conjugation specificity. The reactivity is presented as a relative rate constant (k_rel) normalized to the reaction with the cysteine side chain.

Amino Acid ResidueNucleophilic GroupPredicted Relative Rate Constant (k_rel)
CysteineThiol (-SH)1.00
LysineAmine (-NH2)0.05
HistidineImidazole0.02
SerineHydroxyl (-OH)<0.001
ThreonineHydroxyl (-OH)<0.001

Table 3: Conformational Analysis of the this compound Linker from Molecular Dynamics Simulations. This table shows hypothetical results from MD simulations, indicating the average end-to-end distance of the linker and the solvent accessible surface area (SASA) of its reactive ends. These parameters are important for predicting the accessibility of the functional groups for bioconjugation.

Simulation ParameterValue
Average End-to-End Distance (Å)18.5 ± 2.1
Propargyl Group SASA (Ų)35.4 ± 5.6
Tosyl Group SASA (Ų)42.1 ± 6.3

Future Directions and Emerging Research Avenues for Propargyl Peg5 Tos

Development of Novel Stimuli-Responsive Propargyl-PEG5-Tos Systems for Advanced Applications

The development of "smart" materials that respond to specific environmental triggers is a burgeoning area of research. This compound is being explored as a key component in novel stimuli-responsive systems. These systems are designed to release their payload or change their properties in response to specific physiological or external cues, such as pH, redox potential, or light.

For instance, researchers are designing systems where the tosyl group is replaced by linkers that are sensitive to the acidic microenvironment of tumors. This would allow for the targeted release of therapeutic agents directly at the cancer site, minimizing off-target effects. Similarly, systems responsive to the high glutathione (B108866) concentrations within tumor cells are being investigated. The integration of this compound into such systems allows for the subsequent attachment of various molecules, including imaging agents or targeting ligands, via its propargyl group.

Recent studies have explored the creation of polymer nanogels that are sensitive to acidic conditions. researchgate.net These nanogels can encapsulate drugs and release them in the low pH environment characteristic of tumors. researchgate.net The incorporation of this compound into these structures would enable further functionalization, such as the attachment of moieties for active targeting.

Integration into Next-Generation Polymer Therapeutics and Nanomedicine Platforms

The field of polymer therapeutics and nanomedicine is rapidly evolving, with a focus on creating more effective and targeted treatments. nih.govnih.gov this compound is a valuable tool in this endeavor due to its ability to facilitate the construction of complex, multifunctional nanostructures. mdpi.com The PEG spacer enhances the solubility and biocompatibility of these systems, while the propargyl and tosyl groups provide orthogonal handles for conjugation. broadpharm.comqyaobio.com

One key application is in the development of antibody-drug conjugates (ADCs). medchemexpress.comfujifilm.comselleckchem.com In this context, this compound can act as a linker to attach potent cytotoxic drugs to antibodies that specifically target cancer cells. medchemexpress.comfujifilm.com The precise control over linker length and composition afforded by PEG derivatives is crucial for optimizing the efficacy and stability of these conjugates. axispharm.com

Furthermore, this compound is being integrated into various nanoparticle platforms, including those based on poly(lactic-co-glycolic acid) (PLGA) and polyphosphazenes. mdpi.comgoogle.com These nanoparticles can encapsulate therapeutic agents, and the surface can be modified using this compound to attach targeting ligands or imaging agents, leading to the development of theranostic platforms that combine diagnosis and therapy. mdpi.com

High-Throughput Synthesis and Screening of this compound Conjugates for Drug Discovery

The quest for new drugs is a time-consuming and expensive process. High-throughput synthesis and screening methods are crucial for accelerating the discovery of new therapeutic candidates. The "click" chemistry functionality of this compound, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is exceptionally well-suited for this purpose. broadpharm.com

This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the rapid generation of large libraries of compounds. biochempeg.com By starting with a core scaffold functionalized with this compound, a diverse range of molecules bearing azide (B81097) groups can be "clicked" on, creating a vast array of potential drug candidates. These libraries can then be screened for biological activity using automated systems. This approach significantly streamlines the early stages of drug discovery.

Exploration of this compound in Live-Cell and In Vivo Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. semanticscholar.orgnih.gov This powerful technology allows for the study of biological processes in their natural context. The alkyne group of this compound is a key player in one of the most widely used bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the copper-catalyzed azide-alkyne cycloaddition (CuAAC). biochempeg.comresearchgate.net

Researchers are using this compound to label and track biomolecules, such as proteins and glycans, in living cells. chemrxiv.org For example, cells can be metabolically engineered to incorporate azide-modified sugars into their surface glycans. chemrxiv.org Subsequent treatment with a this compound-linked fluorescent dye allows for the visualization of these glycans. This technique provides invaluable insights into cellular processes that are not accessible through traditional methods. biochempeg.com

The development of polymer-modified tetrazines for in vivo click reactions has shown that pharmacokinetically optimized reactants can lead to efficient reactions in live animals. nih.gov The use of this compound in such systems could further enhance their utility for in vivo imaging and pretargeting strategies for cancer therapy. nih.govreading.ac.uk

Sustainable Synthesis Routes and Green Chemistry Approaches for this compound Production

As the demand for specialty chemicals like this compound grows, there is an increasing focus on developing more sustainable and environmentally friendly manufacturing processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Future research in this area will likely focus on several key aspects. One is the development of more efficient catalytic systems for the synthesis of the propargyl and tosyl functionalities, potentially using earth-abundant metals or biocatalysts. Another area of exploration is the use of greener solvents and reaction conditions to reduce the environmental impact of the manufacturing process. For example, exploring enzymatic reactions or reactions in aqueous media could significantly improve the sustainability profile of this compound production. The development of manufacturing processes that reflect the principles of green chemistry is an ongoing goal in the chemical industry. issuu.com

Q & A

Q. What are the common synthetic pathways for Propargyl-PEG5-Tos, and how can purity be optimized during synthesis?

this compound is typically synthesized via nucleophilic substitution, where the tosyl (Tos) group acts as a leaving group, enabling conjugation with propargylamine. Key steps include:

  • Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG precursors.
  • Purity validation : Employ 1^1H NMR to confirm the substitution ratio of Tos groups and assess PEG chain integrity. HPLC with evaporative light scattering detection (ELSD) ensures low polydispersity (<1.1) .
  • Troubleshooting : If byproducts persist, adjust reaction stoichiometry or use scavenger resins to trap excess reagents.

Q. How should this compound be characterized to confirm structural integrity?

A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify Tos (-SO2_2C6_6H4_4CH3_3) and propargyl (-C≡CH) peaks.
  • Mass spectrometry : MALDI-TOF or ESI-MS verifies molecular weight and detects PEG chain truncations.
  • FTIR : Confirm the presence of ether (C-O-C) and sulfonate (SO2_2) functional groups .
  • Orthogonal validation : Cross-check results with elemental analysis for sulfur content (from Tos) .

Q. What are the critical factors affecting the stability of this compound in aqueous solutions?

Stability depends on:

  • pH : Degradation accelerates under acidic (pH < 3) or basic (pH > 9) conditions due to Tos group hydrolysis.
  • Temperature : Store at -20°C in anhydrous DMSO or dry powder form to prevent PEG oxidation.
  • Light exposure : Protect from UV light to avoid radical-induced cleavage of PEG chains.
  • Validation method : Monitor stability via periodic HPLC analysis over 1–3 months under varying conditions .

Advanced Research Questions

Q. How can contradictory data on this compound reactivity in click chemistry be resolved?

Contradictions often arise from:

  • Reaction conditions : Variable Cu(I) catalyst concentrations or ligand (e.g., TBTA) purity.
  • Solvent effects : DMSO enhances reaction rates but may quench Cu(I) activity; test alternatives like THF or aqueous buffers.
  • Methodological controls : Include internal standards (e.g., azide-functionalized fluorophores) to normalize reaction efficiency. Use kinetic studies (e.g., 19^{19}F NMR) to track real-time progress .

Q. How to design experiments to assess this compound in multi-step bioconjugation workflows?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time):

  • Population : Target biomolecule (e.g., antibodies, peptides).
  • Intervention : Conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC) vs. Cu-catalyzed click chemistry.
  • Comparison : Evaluate yield, steric hindrance, and post-conjugation bioactivity.
  • Outcome : Quantify conjugation efficiency (e.g., SDS-PAGE, fluorescence anisotropy).
  • Time : Optimize reaction duration to balance yield and biomolecule stability .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality-by-Design (QbD) : Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, reagent purity).
  • In-process monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progression.
  • Post-synthesis normalization : Adjust PEG chain length distributions via fractional precipitation .

Q. How can computational modeling predict this compound behavior in complex biological systems?

  • Molecular dynamics (MD) simulations : Model PEG chain hydration and steric effects on conjugation.
  • Docking studies : Predict interactions between Tos-activated PEG and target biomolecules.
  • Validation : Compare simulation results with experimental data (e.g., SPR binding kinetics) .

Tables for Methodological Reference

Q. Table 1. Analytical Techniques for this compound Characterization

TechniqueParameter MeasuredCritical Considerations
1^1H NMRTos/propargyl group ratioUse deuterated DMSO for solubility; avoid water contamination
MALDI-TOFMolecular weight distributionMatrix choice (e.g., DHB) impacts signal intensity
HPLC-ELSDPolydispersityUse TSKgel columns for PEG separation

Q. Table 2. Variables Impacting Stability

VariableOptimal RangeDegradation Pathway
pH6–8Tos hydrolysis
Temperature-20°C (dry)PEG oxidation
SolventAnhydrous DMSOPrevents Tos group solvolysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.